N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide
Description
N-[4-(Butan-2-yl)phenyl]-2-cyanoacetamide is a cyanoacetamide derivative characterized by a branched butyl group (sec-butyl) at the para-position of the phenyl ring. Its reactivity arises from the electron-withdrawing cyano group and the amide moiety, enabling participation in cycloaddition, condensation, and nucleophilic substitution reactions. For example, it undergoes cyclization with acetylacetone or arylidenes malononitrile to form pyridone and chromene derivatives, respectively . The compound’s structural flexibility allows for modifications to enhance bioavailability and target specificity, as evidenced by its use in synthesizing sulfonamide-bearing antimicrobial agents .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGDCLRLKVCRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide typically involves the reaction of 4-(butan-2-yl)aniline with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide is a chemical compound with a molecular weight of approximately 334.4 g/mol. It features a cyano group, an aromatic ring, and a carboxamide functional group, which contribute to its chemical properties and potential applications. Studies suggest it can be used as an enzyme inhibitor and receptor modulator, influencing biochemical pathways and cellular responses.
Potential Applications
- Pharmaceuticals N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has potential applications in the pharmaceutical field.
Interactions with Biological Systems
Interaction studies are crucial for understanding how N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide interacts with biological systems.
Structural Analogues
Several compounds share structural similarities with N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyloxazole derivatives.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[4-(butan-2-yl)phenyl]-5-(furan-2-y)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine - 2-carboxamide | Contains furan and trifluoromethyl groups | Enhanced activity against specific targets |
| This compound | Contains cyano group | Different reactivity profile compared to carboxamide |
Mechanism of Action
The mechanism by which N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyanoacetamide group can act as a nucleophile, participating in various biochemical reactions. The phenyl ring and butan-2-yl group contribute to the compound's binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide can be contextualized against structurally analogous compounds. Key comparisons include:
Structural Analogs and Substituent Effects
Key Observations :
- Lipophilicity : The sec-butyl group in the target compound enhances lipophilicity (logP ~2.8–3.2) compared to the hydrophilic sulfonamide analog (logP ~1.5) . This impacts membrane permeability and bioavailability.
- Antimicrobial Activity : Sulfonamide derivatives exhibit superior broad-spectrum antimicrobial activity (e.g., MIC = 8–16 µg/mL against S. aureus) compared to the sec-butyl variant, which requires further derivatization for efficacy .
- Synthetic Utility : The sec-butyl group improves steric hindrance, slowing undesired side reactions during heterocycle synthesis relative to the less hindered chlorophenyl analog .
Pharmacokinetic Predictors
Computational studies using Simulation Plus software highlight differences in pharmacokinetic parameters among N-(4-substituted phenyl)-2-cyanoacetamides :
| Parameter | N-[4-(Butan-2-yl)phenyl] | N-(4-Chlorophenyl) | N-(4-Sulfonamidophenyl) |
|---|---|---|---|
| Peff (cm/s) | 1.2 × 10⁻⁴ | 0.9 × 10⁻⁴ | 0.6 × 10⁻⁴ |
| Unbnd (%) | 85 | 78 | 92 |
| logBBB | -0.3 | -0.5 | -1.2 |
Interpretation :
- The sec-butyl derivative exhibits moderate blood-brain barrier penetration (logBBB = -0.3), making it suitable for CNS-targeted drug development.
- Higher unbound fraction (Unbnd = 85%) correlates with better tissue distribution compared to the chlorophenyl analog .
Biological Activity
N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 215.27 g/mol
- Functional Groups : Contains a cyano group and an amide group, which are pivotal for its biological activity.
1. Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, chloroacetamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The activity is often influenced by the position of substituents on the phenyl ring, which affects lipophilicity and membrane permeability.
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Chloroacetamides | Antimicrobial | Staphylococcus aureus, Escherichia coli, Candida albicans |
| This compound | Potentially antimicrobial | Under investigation |
Research indicates that modifications in the structure of cyanoacetamides can enhance their efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
2. Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of the cyano group is believed to contribute to its ability to inhibit tumor growth.
The activity is often linked to the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways .
3. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly in studies focusing on GSK-3β inhibition, which is crucial in various cellular processes including glycogen metabolism and cell cycle regulation.
| Enzyme Target | Inhibition Type | IC50 Value (nM) |
|---|---|---|
| GSK-3β | Competitive Inhibition | 480 |
This inhibition suggests potential applications in treating diseases like diabetes and Alzheimer's disease where GSK-3β plays a significant role.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various cyanoacetamides against resistant bacterial strains. This compound was included in the screening and showed moderate activity against E. coli and S. aureus .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on cancer cell lines revealed that derivatives of cyanoacetamides could significantly reduce cell viability, supporting further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
